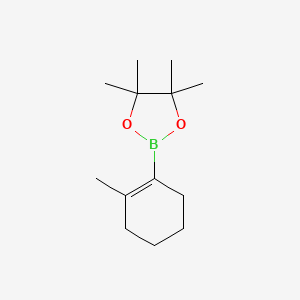
4,4,5,5-Tetramethyl-2-(2-methylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4,4,5,5-Tetramethyl-2-(2-methylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane” is a chemical compound with the CAS Number: 448211-43-6 . It has a molecular weight of 222.14 . The compound is in liquid form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C13H23BO2/c1-10-8-6-7-9-11(10)14-15-12(2,3)13(4,5)16-14/h6-9H2,1-5H3 . This code represents the compound’s molecular structure.It should be stored in a refrigerator . The shipping temperature is room temperature .
Applications De Recherche Scientifique
Epigenetic Modulation
Research on DNA methyltransferase inhibitors illustrates the profound impact of chemical agents on epigenetic modifications, potentially influencing gene expression without altering the DNA sequence. Such compounds, including nucleoside analogs, have shown promise in inhibiting hypermethylation, a common feature in malignancies, thereby restoring tumor suppressor gene activity and demonstrating antitumor effects in preclinical models. This highlights the broader potential for chemicals in modulating epigenetic landscapes for therapeutic purposes (Goffin & Eisenhauer, 2002).
Organic Thermoelectric Materials
The exploration of poly(3,4-ethylenedioxythiophene) (PEDOT) as a thermoelectric material exemplifies the growing interest in organic compounds for energy conversion applications. Recent advancements have achieved significant improvements in the thermoelectric efficiency of PEDOT-based materials, suggesting a potential role for similar organic compounds in developing low-cost, flexible, and environmentally friendly thermoelectric devices. This research underscores the utility of organic chemistry in addressing energy sustainability challenges (Yue & Xu, 2012).
Catalytic Oxidation
Studies on the selective catalytic oxidation of cyclohexene demonstrate the capacity for controlled chemical reactions to produce industrially relevant intermediates with high selectivity. The ability to direct the oxidation process towards specific products with different functional groups opens avenues for synthesizing a wide array of chemicals from simple precursors, highlighting the role of catalysis in modern synthetic chemistry (Cao et al., 2018).
Environmental Toxicology
The review on the toxicity of crude 4-methylcyclohexanemethanol (MCHM) sheds light on the environmental and health impacts of industrial chemicals. Understanding the acute and subchronic toxicity, along with potential irritant and sensitization properties, is crucial for assessing the risks associated with chemical spills and exposures. Such research informs safety regulations and risk assessment protocols for chemicals in industrial use (Paustenbach et al., 2015).
Ethylene Action Inhibition
Investigations into the effects of 1-methylcyclopropene (1-MCP) on ethylene perception in plants offer insights into the regulation of plant growth and fruit ripening. By inhibiting ethylene action, 1-MCP can extend the shelf life of fruits and vegetables, emphasizing the importance of chemical interventions in post-harvest technology and food preservation (Blankenship & Dole, 2003).
Safety and Hazards
Propriétés
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-methylcyclohexen-1-yl)-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23BO2/c1-10-8-6-7-9-11(10)14-15-12(2,3)13(4,5)16-14/h6-9H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTDAXQXIPAWPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(CCCC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23BO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-N-[(5-Cyano-2-nitrophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide](/img/structure/B566106.png)
![(R)-N-[(5-Cyano-2-aminophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide](/img/structure/B566107.png)
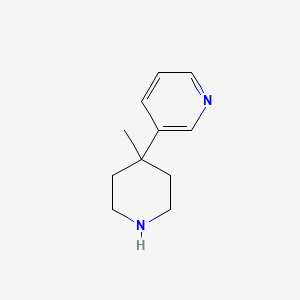
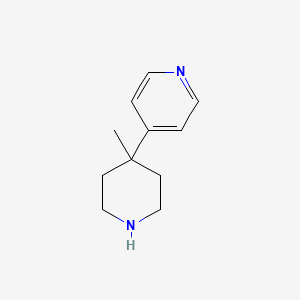
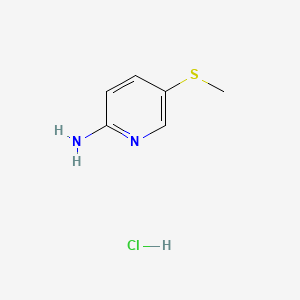

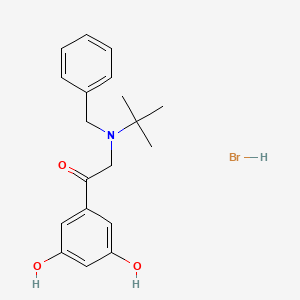
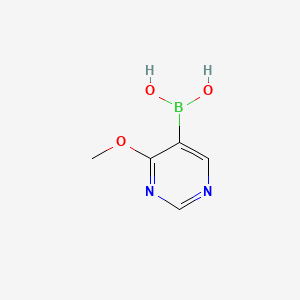
![Sodium;[methyl-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)amino]methanesulfonate](/img/structure/B566115.png)
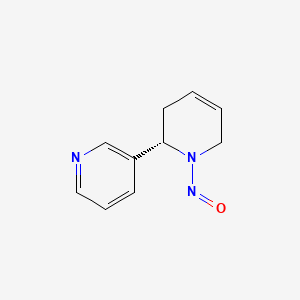

![[(8S,9R,11S,13S,14S,17R)-17-Acetyl-11-[4-(dimethylamino)phenyl]-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B566123.png)
